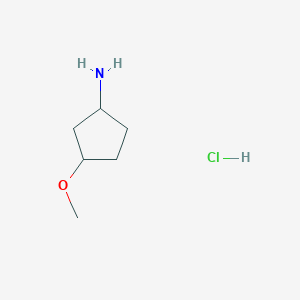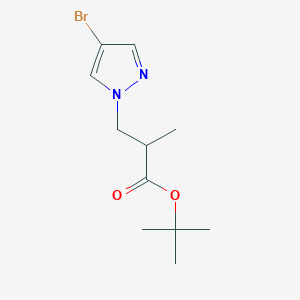
2-(Aminomethyl)-5-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Aminomethyl)-5-methoxyphenol hydrochloride” is a derivative of phenol, which is an aromatic compound with a hydroxyl group. This particular derivative has an aminomethyl group at the 2-position and a methoxy group at the 5-position. The hydrochloride indicates that it is a salt form, which is common for amines to increase their solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring with an aminomethyl group at the 2-position and a methoxy group at the 5-position. The presence of the hydrochloride indicates that the amine group is protonated .Chemical Reactions Analysis
Amines, phenols, and ethers each have characteristic reactions. Amines can participate in reactions such as acylation and alkylation. Phenols can undergo electrophilic aromatic substitution. Ethers, like the methoxy group, are generally unreactive but can be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines are basic, and in the case of this compound, it would be expected to be a solid at room temperature due to the presence of the hydrochloride salt .Scientific Research Applications
- Application: This compound is used in chemical research, particularly in the synthesis of other complex molecules .
- Method: The specific methods of application or experimental procedures would depend on the context of the research. Typically, it would be used as a reagent in a chemical reaction .
- Results: The outcomes would also depend on the specific research context. In general, the use of this compound can facilitate the synthesis of other complex molecules .
- Application: Amino acid methyl esters are important intermediates in organic synthesis, used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
- Method: These compounds can be prepared by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .
- Results: This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids, and yields good to excellent results .
- Application: AMA can be used to synthesize homo and copolymer brushes, which can be used to tune the electrochemical properties of silicon wafers. It can also be used in the synthesis of poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
- Method: The specific methods of application or experimental procedures would depend on the context of the research .
- Results: The outcomes would also depend on the specific research context .
2-Aminomethyl-1H-imidazole dihydrochloride
Amino Acid Methyl Esters
2-Aminoethylmethacrylate hydrochloride (AMA)
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-5-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-7-3-2-6(5-9)8(10)4-7;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOABBYVMVGWIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-methoxyphenol hydrochloride | |
CAS RN |
1803591-93-6 |
Source


|
| Record name | 2-(aminomethyl)-5-methoxyphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


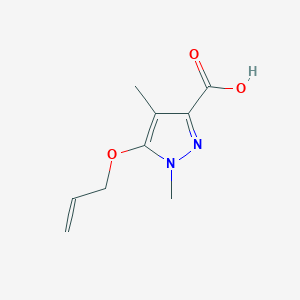

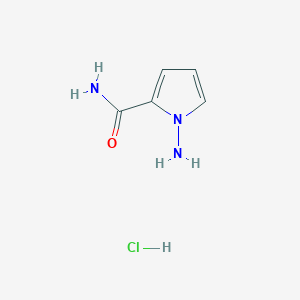
![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
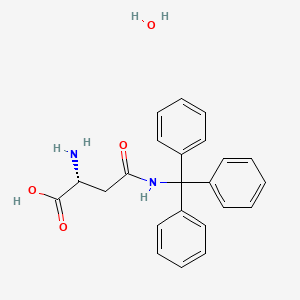

![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
